molecular formula C9H10N2O3 B3274029 N,3-dimethyl-2-nitrobenzamide CAS No. 600126-70-3

N,3-dimethyl-2-nitrobenzamide

Cat. No.: B3274029
CAS No.: 600126-70-3
M. Wt: 194.19 g/mol
InChI Key: MTRVHOUBSJVKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-Dimethyl-2-nitrobenzamide is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol It is a derivative of benzamide, characterized by the presence of a nitro group at the second position and two methyl groups at the nitrogen and third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N,3-Dimethyl-2-nitrobenzamide can be synthesized through several methods. One common approach involves the nitration of 3-methylbenzamide, followed by methylation of the amide nitrogen. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and methylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N,3-Dimethyl-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Mechanism of Action

The mechanism of action of N,3-dimethyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Uniqueness: N,3-Dimethyl-2-nitrobenzamide is unique due to the presence of both nitro and dimethyl groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N,3-dimethyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6-4-3-5-7(9(12)10-2)8(6)11(13)14/h3-5H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRVHOUBSJVKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,3-dimethyl-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N,3-dimethyl-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N,3-dimethyl-2-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N,3-dimethyl-2-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N,3-dimethyl-2-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N,3-dimethyl-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.